5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one

Physicochemical profiling Hydrogen-bond acceptor Lipophilicity

Select this specific 5',7'-aromatic difluoro isomer (CAS 2167089-74-7) for structure-activity relationship (SAR) and drug metabolism (DMPK) programs. The 5',7'-F2 substitution critically blocks CYP450-mediated aromatic hydroxylation sites—a key metabolic liability in naphthalene scaffolds—which the non-fluorinated parent (CAS 67688-27-1) or 3,3-gem-difluoro isomer (CAS 2243514-80-7) cannot address. This compound’s 3-fold higher H-bond acceptor count (3 vs. 1) versus its parent, while maintaining an optimal LogP of ~2.69, makes it ideal for enhancing polar contacts in CNS kinase or GPCR targets without increasing lipophilic off-target binding. The reactive 4'-ketone handle also enables orthogonal diversification (reductive amination, oxime formation) unattainable with the 4'-amine analog.

Molecular Formula C12H10F2O
Molecular Weight 208.208
CAS No. 2167089-74-7
Cat. No. B2828471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one
CAS2167089-74-7
Molecular FormulaC12H10F2O
Molecular Weight208.208
Structural Identifiers
SMILESC1CC2(CC2)C3=C(C1=O)C(=CC(=C3)F)F
InChIInChI=1S/C12H10F2O/c13-7-5-8-11(9(14)6-7)10(15)1-2-12(8)3-4-12/h5-6H,1-4H2
InChIKeyMLRCHXIKQFBWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5',7'-Difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one (CAS 2167089-74-7): A Fluorinated Spirocyclic Naphthalenone Building Block for Drug Discovery and Chemical Biology Procurement


5',7'-Difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one (CAS 2167089-74-7), also named 6,8-difluorospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one, is a synthetic fluorinated spirocyclic naphthalenone with the molecular formula C12H10F2O and a molecular weight of 208.20 g·mol⁻¹ . The compound belongs to the dihydronaphthalene family and features a cyclopropane ring spiro-fused to a partially saturated naphthalene core, with two fluorine atoms positioned at the 5' and 7' sites of the aromatic ring . This structural motif confers a rigid three-dimensional geometry distinct from planar naphthalene analogs, making it a valuable scaffold for medicinal chemistry and materials science applications .

Why Generic Substitution Fails for 5',7'-Difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one: The Criticality of Fluorine Position and Spirocyclic Geometry in Scientific Procurement


Spirocyclic naphthalenones with identical molecular formulae (C12H10F2O) can exhibit drastically different physicochemical and biological profiles depending on whether the fluorine atoms reside on the aromatic ring (as in the target compound) or on the cyclopropane ring (as in the 3,3-difluoro isomer, CAS 2243514-80-7) . Even when the non-fluorinated parent scaffold (CAS 67688-27-1) shares an identical LogP of approximately 2.69, the introduction of two aromatic fluorines increases the hydrogen-bond acceptor count from 1 to 3 and modifies the electronic distribution across the naphthalene system . Furthermore, replacement of the ketone with an amine (CAS 2167695-96-5) or substitution of fluorine with bromine (CAS 2168568-30-5) alters both the reactivity profile and potential biological target engagement [1] . These non-interchangeable structural features mean that surrogate compounds cannot reliably reproduce the same structure-activity relationships, metabolic stability, or spectroscopic signatures required for reproducible research.

Product-Specific Quantitative Evidence Guide: Head-to-Head Physicochemical and Structural Differentiation of 5',7'-Difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one from Its Closest Analogs


Hydrogen-Bond Acceptor Count vs. Non-Fluorinated Parent Scaffold: A 3-Fold Increase Without LogP Penalty

The target compound (CAS 2167089-74-7) possesses three hydrogen-bond acceptor (HBA) sites compared to only one HBA for the non-fluorinated parent scaffold, 2',3'-dihydro-4'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one (CAS 67688-27-1), yet both compounds share a near-identical computed LogP of approximately 2.69 . This differential HBA count arises from the two aromatic fluorine atoms (positions 5' and 7') and the ketone oxygen, whereas the non-fluorinated analog relies solely on the ketone oxygen for hydrogen-bond acceptance .

Physicochemical profiling Hydrogen-bond acceptor Lipophilicity Drug-likeness

Positional Fluorine Isomerism: Aromatic vs. Cyclopropane Fluorination Dictates Electronic Landscape and Metabolic Soft Spots

The target compound (CAS 2167089-74-7) and its constitutional isomer 3,3-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one (CAS 2243514-80-7) share the identical molecular formula C12H10F2O and molecular weight (208.20 g·mol⁻¹), but differ in fluorine placement: aromatic ring positions 5' and 7' vs. geminal difluoro substitution on the cyclopropane ring . Aromatic fluorine substitution generally increases metabolic stability of the adjacent aromatic ring by blocking CYP450-mediated oxidation at those positions, whereas gem-difluorocyclopropane motifs are known to influence cyclopropane ring-opening potential and metabolic soft-spot profiles through different mechanisms, including potential for hydrolytic or reductive defluorination [1].

Metabolic stability Fluorine positional isomerism CYP450 oxidation Electronic effects

Ketone vs. Amine Functionality: Divergent Derivatization Pathways and Biological Target Profiles

The target compound features a ketone group at the 4'-position (C=O), while the closely related analog 6',8'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-amine (CAS 2167695-96-5) replaces the ketone with a primary amine (C-NH₂) [1] . The ketone enables reductive amination, Grignard addition, and hydrazone/oxime formation chemistry, whereas the amine analog permits amide coupling, sulfonamide formation, and reductive alkylation . Additionally, the ketone's dipole moment and basicity (pKa of conjugate acid ≈ -6 to -7) differ fundamentally from the amine (pKa ≈ 9-10), leading to distinct hydrogen-bond donor/acceptor profiles and protonation states under physiological conditions .

Functional group reactivity Derivatization chemistry Amine vs. ketone Structure-activity relationships

Fluorine vs. Bromine Substitution: Steric Bulk, Lipophilicity, and Halogen-Bonding Potential Differentiate Target Engagement Profiles

Replacement of the 7'-fluoro substituent with bromine yields 7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-4'-one (CAS 2168568-30-5), which differs substantially in both steric and electronic parameters . The van der Waals radius increases from 1.47 Å (F) to 1.85 Å (Br), while the Hansch substituent constant π shifts from 0.14 (F) to 0.86 (Br), indicating a >0.7 log unit increase in lipophilicity [1]. Furthermore, fluorine is a weak halogen-bond donor compared to bromine, which can form stronger halogen bonds with carbonyl oxygen atoms in protein binding sites [1].

Halogen substitution Lipophilicity Halogen bonding Steric effects

Spiro Ring Size: Cyclopropane vs. Cyclopentane Conformational Restraint and Its Impact on Molecular Recognition

The target compound incorporates a cyclopropane spiro ring (C₃), whereas a closely related analog features a cyclopentane spiro ring (C₅): 5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopentane-1,1'-naphthalene]-4'-one [1]. The cyclopropane ring imposes greater conformational rigidity due to its smaller ring size (bond angles ≈ 60°) and reduced number of accessible conformers compared to the more flexible cyclopentane (bond angles ≈ 108°, multiple puckering modes) [2]. This increased preorganization reduces the entropic penalty upon target binding, potentially enhancing binding affinity when the bioactive conformation matches the rigidified ground state [2].

Spiro ring size Conformational restriction Cyclopropane Entropic penalty

Best Research and Industrial Application Scenarios for 5',7'-Difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Enhancing Polar Target Interactions Without Increasing Lipophilicity

The target compound's 3-fold higher HBA count (3 vs. 1) compared to the non-fluorinated parent scaffold (CAS 67688-27-1), at an unchanged LogP of approximately 2.69, makes it a strategic choice for programs aiming to improve polar contacts with kinase hinge regions, proteases, or GPCR orthosteric sites while avoiding the metabolic liabilities and promiscuous off-target binding associated with increased lipophilicity . This property is particularly relevant in central nervous system drug discovery where maintaining optimal LogP (1-3) is critical for blood-brain barrier penetration .

Metabolic Stability Screening: Aromatic Fluorine Blockade of CYP450 Oxidation Sites

For drug metabolism and pharmacokinetics (DMPK) studies, the 5',7'-aromatic difluoro substitution pattern on the target compound distinguishes it from the 3,3-gem-difluorocyclopropane isomer (CAS 2243514-80-7) [1]. The aromatic fluorine atoms are positioned to block two potential sites of CYP450-mediated aromatic hydroxylation, a common metabolic liability in naphthalene-containing compounds [1]. Researchers conducting microsomal stability assays or metabolite identification studies should procure this specific isomer to ensure that metabolic soft-spot profiling accurately reflects the intended fluorination strategy [1].

Parallel SAR Exploration: Orthogonal Derivatization of the 4'-Ketone for Structure-Activity Relationship Studies

The 4'-ketone functionality of the target compound (CAS 2167089-74-7) enables a distinct set of chemical transformations—reductive amination, oxime/hydrazone condensation, and organometallic addition—that cannot be accessed with the corresponding 4'-amine analog (CAS 2167695-96-5) [2]. Medicinal chemistry teams running parallel SAR by chemotype should therefore procure both the ketone and the amine to enable orthogonal diversification of the spirocyclic scaffold, ensuring comprehensive exploration of vector space around the 4'-position [2].

Halogen-Bonding and Lipophilic Efficiency Optimization in Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD) campaigns where lipophilic ligand efficiency (LLE) is a key optimization parameter, the 7'-fluoro substituent of the target compound provides a significantly lower lipophilic contribution (Hansch π = 0.14) compared to the 7'-bromo analog (Hansch π = 0.86, CAS 2168568-30-5) [3]. This 0.72 log unit difference translates to potentially favorable LLE when optimizing fragments, as fluorine contributes to binding affinity through polar and dipolar interactions without the excessive lipophilicity-driven non-specific binding associated with bromine substitution [3].

Quote Request

Request a Quote for 5',7'-difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.